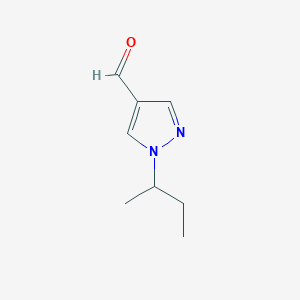

1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-butan-2-ylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-3-7(2)10-5-8(6-11)4-9-10/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULIHUMPHCEXEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 1 Butan 2 Yl 1h Pyrazole 4 Carbaldehyde

Carbonyl Group Transformations

The carbonyl group of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde is characterized by a polarized carbon-oxygen double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity is the basis for a range of transformations that modify the aldehyde functionality.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield the final addition product. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the π-bond and moving the electrons to the oxygen atom.

While specific studies on this compound are not extensively documented, the reactivity of other pyrazole-4-carbaldehydes suggests that it would readily undergo such reactions. For instance, the reaction with Grignard reagents or organolithium compounds would lead to the formation of secondary alcohols.

Reduction Reactions to Pyrazolyl Alcohols

The aldehyde group of this compound can be reduced to a primary alcohol, yielding [1-(butan-2-yl)-1H-pyrazol-4-yl]methanol. This transformation is typically achieved using common reducing agents.

Standard reducing agents for this conversion include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent depends on the presence of other functional groups in the molecule. For instance, NaBH₄ is a milder reducing agent and is often preferred for its selectivity.

A general review of pyrazole-3(4)-carbaldehydes indicates that the reduction of the corresponding ester group can be achieved using reagents like Diisobutylaluminium hydride (DIBAL-H) to yield the hydroxymethyl derivative. umich.edu It is expected that the aldehyde would be similarly reduced.

Table 1: Representative Reduction of Pyrazole-4-carbaldehydes

| Starting Material | Reducing Agent | Product | Reference |

|---|

Oxidation Reactions to Pyrazole (B372694) Carboxylic Acids

Oxidation of the aldehyde functionality in this compound leads to the formation of 1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid. Various oxidizing agents can be employed for this purpose.

Common oxidizing agents for the conversion of aldehydes to carboxylic acids include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O). The reaction conditions are typically chosen to avoid side reactions on the pyrazole ring or the butanyl substituent. A study on the oxidation of (1,3-diaryl-1H-pyrazol-4-yl)methanol showed that the corresponding aldehyde could be formed without over-oxidation to the carboxylic acid, suggesting that specific conditions are required for the latter transformation. researchgate.net

Table 2: Representative Oxidation of Pyrazolyl Alcohols

| Starting Material | Oxidizing System | Product | Note | Reference |

|---|

Condensation Reactions for Scaffold Construction

Condensation reactions involving the aldehyde group of this compound are pivotal for the construction of larger, more complex molecular frameworks. These reactions typically involve the formation of a new carbon-carbon or carbon-nitrogen double bond.

Reactions with Active Methylene (B1212753) Compounds

This compound is expected to react with compounds containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) in a Knoevenagel condensation. This reaction is a carbon-carbon bond-forming reaction that yields a substituted alkene.

A study on the Knoevenagel condensation of various pyrazole aldehydes with malononitrile, an active methylene compound, demonstrated that the reaction proceeds efficiently in the presence of a mild and inexpensive catalyst like ammonium carbonate in an aqueous medium. researchgate.netresearchgate.net This method is considered environmentally friendly and provides a straightforward route to pyrazolyl-substituted alkenes. researchgate.net

Table 3: Knoevenagel Condensation of Pyrazole Aldehydes with Malononitrile

| Pyrazole Aldehyde | Active Methylene Compound | Catalyst | Product | Reference |

|---|---|---|---|---|

| 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | Ammonium Carbonate | 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)malononitrile | researchgate.netresearchgate.net |

Formation of Imines and Hydrazones (Schiff Bases)

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. ekb.egnepjol.info This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. Similarly, reaction with hydrazines yields hydrazones.

The synthesis of Schiff bases from pyrazole-4-carbaldehydes is a well-established transformation. ekb.egchemrxiv.org For example, 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde has been shown to react with a variety of aromatic amines to produce the corresponding Schiff bases in good to high yields. ekb.eg The formation of hydrazones is also a common derivatization, often used for the characterization of aldehydes. umich.edu

Table 4: Representative Formation of Schiff Bases and Hydrazones from Pyrazole-4-carbaldehydes

| Pyrazole Aldehyde | Amine/Hydrazine | Product Type | Reference |

|---|---|---|---|

| 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde | Aromatic amines | Schiff Base | ekb.eg |

| 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes | Thiosemicarbazide | Thiosemicarbazone | umich.edu |

Claisen-Schmidt Condensation and Related Aliphatic Aldehyde Reactions

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (without α-hydrogens, like our subject compound) and an enolizable ketone or other active methylene compound to form an α,β-unsaturated carbonyl compound. This compound can serve as the aldehyde component in such reactions. umich.edu For instance, condensation with a ketone like acetophenone in the presence of a base (e.g., NaOH or KOH) would yield a pyrazolyl-substituted chalcone analogue. ekb.eg

Claisen-Schmidt condensation of this compound with acetophenone.

This reaction is a powerful tool for C-C bond formation and the synthesis of compounds with extended conjugation. nih.gov The resulting chalcones are important synthetic intermediates for the synthesis of various heterocyclic systems like flavonoids, pyrimidines, and other pyrazoles.

Annulation and Ring-Forming Reactions

The pyrazole-4-carbaldehyde scaffold is an excellent starting point for the construction of fused heterocyclic systems through annulation reactions, where a new ring is built onto the existing pyrazole core.

Synthesis of Fused Heterocyclic Systems

The synthesis of pyrazolo[4,3-c]pyridines, a class of compounds with significant biological interest, can be envisioned starting from this compound. While various strategies exist for constructing this fused system, a common approach involves building the pyridine ring onto a pre-functionalized pyrazole. nih.gov

A plausible synthetic route starting from the carbaldehyde could involve:

Knoevenagel Condensation: Reaction of the carbaldehyde with an active methylene compound such as malononitrile or ethyl cyanoacetate to form a pyrazolylmethylene intermediate.

Cyclization: Subsequent reaction of this intermediate with a suitable reagent to close the pyridine ring. For example, a Thorpe-Ziegler type cyclization of the dinitrile formed from malononitrile can lead to an aminopyridine ring fused to the pyrazole.

Alternative multi-component reactions or tandem processes that utilize the aldehyde functionality to build the six-membered pyridine ring are also established methods for accessing such fused systems.

Thiazole and Thiadiazole Derivatives

The synthesis of thiazole and thiadiazole moieties linked to the pyrazole scaffold is a common derivatization pathway, often explored for developing compounds with potential biological activities.

Thiazole Derivatives: A prevalent method for synthesizing pyrazolyl-thiazole derivatives involves the reaction of a pyrazole-4-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. Subsequent cyclization of this intermediate with α-haloketones, such as substituted phenacyl bromides, in refluxing ethanol yields the corresponding 2,4-disubstituted thiazolyl pyrazole derivatives.

Alternatively, a one-pot, three-component reaction can be employed. This involves refluxing the pyrazole-4-carbaldehyde, a thiosemicarbazide, and an α-haloketone in a solvent like ethanol. This approach provides a more efficient route to the target molecules. Research on various pyrazole-4-carbaldehydes demonstrates that these reactions proceed effectively to yield a diverse range of thiazole derivatives. researchgate.net

Thiadiazole Derivatives: 1,3,4-Thiadiazoles can also be synthesized from this compound. A common synthetic route involves the cyclodehydration of an aromatic carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride. derpharmachemica.com While this method starts from a carboxylic acid, the aldehyde can be readily oxidized to the corresponding carboxylic acid to serve as the precursor for this reaction. Another approach involves the reaction of the aldehyde-derived thiosemicarbazone with various cyclizing agents.

Table 1: Synthesis of Thiazole Derivatives

| Starting Material | Reagents | Product |

|---|

Oxazolidine and Oxaselenolane Formation

The aldehyde group of this compound readily undergoes condensation reactions with bifunctional nucleophiles to form five-membered heterocyclic rings like oxazolidines and oxaselenolanes.

Oxazolidine Formation: The reaction of pyrazole-4-carbaldehydes with 2-aminoalkan-1-ols can lead to the formation of pyrazol-4-yl-1,3-oxazolidines. researchgate.net The outcome of this reaction can be influenced by the structure of the amino alcohol. For instance, reactions with sterically hindered amino alcohols like 2-amino-2-methylpropan-1-ol have been shown to yield a mixture of the corresponding 2-hydroxyalkylimine and the cyclized 1,3-oxazolidine. researchgate.net The formation of the oxazolidine ring occurs via the initial formation of a hemiaminal, followed by intramolecular cyclization. organic-chemistry.org

Oxaselenolane Formation: Analogous to oxazolidine synthesis, 2-(pyrazol-4-yl)-1,3-oxaselenolanes can be prepared. This is achieved by reacting pyrazole carbaldehydes with 2-selanyl-1-ethanol. researchgate.net The reaction typically proceeds at room temperature in the presence of trimethylchlorosilane, which acts as a dehydrating agent, followed by treatment with a base like triethylamine to yield the final oxaselenolane product. researchgate.net

Table 2: Formation of Oxazolidine and Oxaselenolane Derivatives

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | 2-Amino-2-methylpropan-1-ol | 2-[1-(butan-2-yl)-1H-pyrazol-4-yl]-4,4-dimethyl-1,3-oxazolidine |

| This compound | 2-Selanyl-1-ethanol | 2-[1-(butan-2-yl)-1H-pyrazol-4-yl]-1,3-oxaselenolane |

Other Significant Reaction Pathways

Beyond the formation of five-membered heterocycles, the aldehyde functionality allows for other important transformations, including carbon-carbon bond-forming reactions and cycloadditions.

Friedel-Crafts Type Hydroxyalkylation

The aldehyde group can be activated by a strong Brønsted superacid, such as triflic acid (CF3SO3H), to generate a highly electrophilic intermediate. This intermediate is capable of reacting with electron-rich aromatic compounds (arenes) in a condensation reaction known as Friedel-Crafts type hydroxyalkylation. researchgate.net When 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes are reacted with benzene in the presence of triflic acid, the corresponding diaryl(pyrazol-4-yl)methanol products are obtained in good yields. researchgate.net The proposed mechanism involves the protonation of the aldehyde's carbonyl oxygen by the superacid, creating a highly reactive hydroxy-carbenium ion that then undergoes electrophilic aromatic substitution on the arene. It is expected that this compound would undergo a similar reaction.

Table 3: Friedel-Crafts Type Hydroxyalkylation

| Starting Material | Reagents | Product |

|---|---|---|

| This compound | Arene (e.g., Benzene), Triflic Acid (CF3SO3H) | 1-(butan-2-yl)-1H-pyrazol-4-ylmethanol |

Cycloaddition Reactions (e.g., [2+2] Cycloadditions for Vinylpyrazoles)

While the aldehyde itself is not directly involved in cycloaddition reactions, it serves as a key precursor to vinylpyrazoles, which are valuable substrates for such transformations. The aldehyde group can be converted to a vinyl group through standard olefination reactions, such as the Wittig reaction. The resulting 1-(butan-2-yl)-4-vinyl-1H-pyrazole can then participate in cycloaddition reactions.

Specifically, 1-vinylpyrazoles have been shown to undergo [2+2] cycloaddition reactions with strong dienophiles like tetracyanoethylene (TCNE). nih.gov This reaction typically occurs in an aprotic solvent, such as benzene, and proceeds through an initial π-π complex formation, leading to a 1-(2,2,3,3-tetracyanocyclobutyl)pyrazole derivative. nih.gov The reactivity in these cycloadditions can be influenced by substituents on the pyrazole ring. While vinylpyrazoles are generally reluctant to participate as dienes in [4+2] Diels-Alder cycloadditions due to the loss of aromaticity in the pyrazole ring, the [2+2] pathway provides a viable route for constructing more complex cyclic structures. nih.gov

Table 4: [2+2] Cycloaddition of a Vinylpyrazole Derivative

| Starting Material | Reagent | Product |

|---|---|---|

| 1-(butan-2-yl)-4-vinyl-1H-pyrazole | Tetracyanoethylene (TCNE) | 2-[1-(butan-2-yl)-1H-pyrazol-4-yl]cyclobutane-1,1,2,2-tetracarbonitrile |

Compound Index

Spectroscopic Characterization Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy is a key tool for identifying the functional groups present in a molecule by probing its vibrational energy levels.

FTIR spectroscopy is instrumental in identifying the characteristic functional groups of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde. The spectrum is marked by a strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group, typically observed in the region of 1650-1700 cm⁻¹. The presence of the pyrazole (B372694) ring is confirmed by C=N and C=C stretching vibrations within the 1500-1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic pyrazole ring and the aliphatic butan-2-yl group are expected in the 3100-3150 cm⁻¹ and 2850-3000 cm⁻¹ regions, respectively.

Interactive Table: FTIR Spectral Data for this compound Analogs

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Functional Group |

| C-H stretch (pyrazole) | ~3120 | Medium | Aromatic C-H |

| C-H stretch (aliphatic) | ~2960, ~2870 | Strong | Aliphatic C-H |

| C=O stretch (aldehyde) | ~1670 | Strong | Aldehyde |

| C=N stretch (pyrazole) | ~1580 | Medium-Strong | Pyrazole Ring |

| C=C stretch (pyrazole) | ~1500 | Medium | Pyrazole Ring |

| C-H bend (aliphatic) | ~1460, ~1380 | Medium | Aliphatic C-H |

| C-N stretch | ~1350 | Medium | Pyrazole Ring |

Note: The data presented is based on typical values for pyrazole-4-carbaldehyde derivatives and may vary slightly for the specific compound.

FT-Raman spectroscopy provides complementary information to FTIR. While the C=O stretching vibration is typically weak in Raman spectra, the C=C and C=N stretching vibrations of the pyrazole ring often show strong Raman scattering, providing a clear signature for the heterocyclic core. The symmetric C-H stretching of the alkyl groups also gives rise to distinct Raman bands.

Interactive Table: FT-Raman Spectral Data for this compound Analogs

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Functional Group |

| C-H stretch (pyrazole) | ~3120 | Medium | Aromatic C-H |

| C-H stretch (aliphatic) | ~2960, ~2870 | Strong | Aliphatic C-H |

| C=N stretch (pyrazole) | ~1580 | Strong | Pyrazole Ring |

| C=C stretch (pyrazole) | ~1500 | Strong | Pyrazole Ring |

| Ring breathing (pyrazole) | ~1000 | Strong | Pyrazole Ring |

Note: The data is illustrative and based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound by providing information on the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum provides a detailed map of the proton environments in the molecule. The aldehyde proton is the most deshielded, appearing as a singlet at approximately 9.8-10.0 ppm. The two protons on the pyrazole ring appear as distinct singlets, typically in the range of 7.5-8.5 ppm. The protons of the butan-2-yl group exhibit characteristic splitting patterns: a multiplet for the methine proton, a multiplet for the methylene (B1212753) protons, and a triplet and a doublet for the two methyl groups.

Interactive Table: ¹H NMR Spectral Data for this compound Analogs

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | ~9.9 | s | - |

| Pyrazole-H5 | ~8.2 | s | - |

| Pyrazole-H3 | ~7.9 | s | - |

| N-CH(CH₃)CH₂CH₃ | ~4.5 | m | - |

| N-CH(CH₃)CH₂CH₃ | ~1.9 | m | - |

| N-CH(CH₃)CH₂CH₃ | ~1.3 | d | ~6.5 |

| N-CH(CH₃)CH₂CH₃ | ~0.8 | t | ~7.4 |

Note: Chemical shifts and coupling constants are approximate and based on data from analogous compounds in CDCl₃.

The ¹³C NMR spectrum reveals the number of distinct carbon environments and their electronic nature. The carbonyl carbon of the aldehyde is the most downfield signal, typically appearing around 185 ppm. The carbon atoms of the pyrazole ring resonate in the aromatic region, generally between 110 and 150 ppm. The carbons of the butan-2-yl substituent are observed in the upfield aliphatic region.

Interactive Table: ¹³C NMR Spectral Data for this compound Analogs

| Carbon | Chemical Shift (δ, ppm) |

| C=O (aldehyde) | ~185 |

| Pyrazole-C5 | ~140 |

| Pyrazole-C3 | ~138 |

| Pyrazole-C4 | ~115 |

| N-CH(CH₃)CH₂CH₃ | ~58 |

| N-CH(CH₃)CH₂CH₃ | ~30 |

| N-CH(CH₃)CH₂CH₃ | ~20 |

| N-CH(CH₃)CH₂CH₃ | ~10 |

Note: The presented chemical shifts are estimations based on related pyrazole structures.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced NMR techniques are employed.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton couplings within the butan-2-yl group. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. This allows for the definitive assignment of all signals in the ¹H and ¹³C NMR spectra and confirms the substitution pattern on the pyrazole ring.

¹⁵N NMR: Although less common, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atoms in the pyrazole ring. The chemical shifts of the two nitrogen atoms would be distinct, reflecting their different bonding environments (one attached to the butyl group and the other double-bonded within the ring).

These advanced techniques, while not always routinely performed, provide an unparalleled level of structural detail, leaving no ambiguity in the characterization of this compound.

Mass Spectrometry

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C8H12N2O. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of its constituent elements. This high level of precision is crucial for confirming the identity of a newly synthesized compound and differentiating it from potential isomers or impurities.

| Parameter | Value |

|---|---|

| Molecular Formula | C8H12N2O |

| Average Molecular Weight | 152.197 g/mol |

| Theoretical Monoisotopic Mass | 152.094963 Da |

| Observed Mass (m/z) | To be determined experimentally |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion and Fragmentation Analysis

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like pyrazole derivatives, as it typically generates intact protonated molecular ions [M+H]+ with minimal fragmentation. In the ESI-MS analysis of this compound, the expected protonated molecule would appear at an m/z value corresponding to its molecular weight plus the mass of a proton (approximately 153.102).

By increasing the collision energy within the mass spectrometer (a technique known as tandem mass spectrometry or MS/MS), controlled fragmentation of the molecular ion can be induced. The resulting fragmentation pattern provides valuable insights into the compound's structure. For this molecule, characteristic fragmentation pathways would likely involve the cleavage of the butan-2-yl group or rearrangements involving the pyrazole ring and the aldehyde functional group. Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

| Ion Species | Description | Expected m/z |

|---|---|---|

| [M+H]+ | Protonated Molecular Ion | ~153.102 |

| [M-C4H9]+ | Loss of the butan-2-yl group | ~96.032 |

| [M-CHO]+ | Loss of the formyl radical | ~123.092 |

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for analyzing molecules containing chromophores—groups of atoms that absorb light. The structure of this compound contains a conjugated system formed by the pyrazole ring and the attached carbaldehyde group. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The absorption of UV light by this molecule is expected to induce two primary types of electronic transitions:

π → π* transitions: These are typically high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system.

n → π* transitions: These lower-intensity absorptions occur at longer wavelengths and involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen or oxygen atoms) to a π* antibonding orbital.

The position and intensity of the absorption maxima (λmax) in the UV-Vis spectrum provide definitive evidence of the electronic structure and the extent of conjugation within the molecule.

| Electronic Transition | Involved Orbitals | Expected Characteristics |

|---|---|---|

| π → π | HOMO (π) to LUMO (π) | High intensity, typically in the UV region |

| n → π | Non-bonding (n) to LUMO (π) | Low intensity, at a longer wavelength than π → π* |

X-ray Crystallography

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation

Single-crystal X-ray diffraction provides an unambiguous determination of a molecule's solid-state structure, yielding precise data on bond lengths, bond angles, and torsional angles. The process requires the growth of a high-quality single crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern, which is then analyzed to generate a three-dimensional electron density map of the molecule.

For this compound, this technique would confirm the planarity of the pyrazole ring, a characteristic feature of such aromatic heterocycles. It would also reveal the conformation of the flexible butan-2-yl substituent relative to the ring. Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as C-H···O or C-H···N hydrogen bonds and van der Waals forces, which govern the supramolecular architecture in the solid state. Although specific crystallographic data for this compound is not publicly available, the table below outlines the key parameters that would be determined from such an analysis.

| Crystallographic Parameter | Information Provided |

|---|---|

| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic) |

| Space Group | The symmetry elements of the unit cell |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) |

| Bond Lengths & Angles | Precise measurements of all interatomic distances and angles |

| Intermolecular Interactions | Details of hydrogen bonding, π-π stacking, and other non-covalent forces |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Crystal Lattices

Hydrogen Bonding:

In the crystal structures of analogous pyrazole-4-carbaldehyde derivatives, a common and significant intermolecular interaction is the formation of hydrogen bonds. Given the molecular structure of this compound, which features a carbonyl oxygen as a hydrogen bond acceptor and various C-H groups as potential donors, it is highly probable that C-H···O hydrogen bonds are present in its crystal lattice.

For instance, in the crystal structure of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, molecules form dimers through intermolecular C-H···O hydrogen bonds researchgate.net. This arrangement leads to the formation of specific ring motifs, which are characteristic patterns of hydrogen-bonded structures. Similarly, in other related compounds such as 5-(4-tert-butylbenzylsulfanyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, weak intermolecular C-H···O interactions are observed, contributing to the stability of the crystal structure nih.gov. It is therefore reasonable to infer that the crystal packing of this compound would also be influenced by such C-H···O interactions, where the aldehyde oxygen atom acts as an acceptor for hydrogen atoms from the butan-2-yl group or the pyrazole ring of neighboring molecules.

π-π Stacking:

The pyrazole ring is an aromatic system, and as such, it can participate in π-π stacking interactions with other aromatic rings in the crystal lattice. These interactions are a result of the attractive, noncovalent forces between the electron clouds of adjacent aromatic rings. The nature and geometry of these stacking interactions can vary, including face-to-face and edge-to-face arrangements.

The interplay of these intermolecular forces—hydrogen bonding and π-π stacking—is crucial in dictating the final crystal structure. The following table summarizes the types of intermolecular interactions observed in related pyrazole-4-carbaldehyde derivatives, which can be considered indicative of the interactions present in the crystal lattice of this compound.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference Compound |

| C-H···O Hydrogen Bond | C-H | O (carbonyl) | - | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde |

| π-π Stacking | Pyrazole Ring | Pyrazole Ring | 3.788 | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde |

| C-H···π Interaction | C-H | Pyrazole Ring | - | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern computational chemistry for studying the properties of heterocyclic compounds like pyrazole (B372694) derivatives.

Density Functional Theory (DFT) is a preferred method for optimizing the molecular structure of pyrazole derivatives to determine their most stable, low-energy conformation (ground state). nih.gov This process involves computational algorithms that systematically adjust the positions of the atoms in a molecule to find the geometry with the minimum total energy. nih.gov For pyrazole compounds, this optimization is crucial as it provides the foundation for all other theoretical property calculations. The process is performed without imposing any symmetry constraints to ensure the true minimum energy structure is found. The successful optimization is confirmed by a frequency calculation, where the absence of any imaginary frequencies indicates that the identified structure is a true energy minimum. nih.gov

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For pyrazole derivatives and similar organic molecules, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely employed and has been shown to provide a good balance between accuracy and computational cost. nih.govresearchgate.netasrjetsjournal.org

This functional is typically paired with Pople-style basis sets, such as 6-311G(d,p) or the more extensive 6-311++G(d,p). nih.govresearchgate.net The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing systems with lone pairs or anions, while the "(d,p)" notation refers to the addition of polarization functions to heavy atoms (d) and hydrogen atoms (p). These functions allow for greater flexibility in describing the shape of electron orbitals, leading to more accurate geometric and electronic property predictions. The selection of a basis set like 6-311++G(d,p) is considered suitable for achieving reliable results in the structural and electronic analysis of pyrazole compounds. nih.govresearchgate.net

Electronic Structure Analysis

The optimized molecular geometry from DFT calculations is used to investigate the electronic properties of the molecule, which are critical for understanding its reactivity and potential applications.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing a molecule's electronic behavior. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, whereas a small energy gap suggests the molecule is more prone to chemical reactions. For pyrazole derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level are used to determine the energies of these orbitals. nih.gov While specific values for 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde are not available, data from related pyrazole structures provide insight into typical energy ranges.

Table 1: Example Frontier Orbital Energies for Analogous Pyrazole Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | ΔELUMO–HOMO (eV) |

|---|---|---|---|

| Pyz-1 | -6.45 | -1.71 | 4.74 |

| Pyz-2 | -6.12 | -1.33 | 4.79 |

Data is for illustrative purposes, derived from related pyrazole structures (Pyz-1 and Pyz-2) studied in the gas phase using the B3LYP/6-311++G(d,p) level of theory. nih.gov

Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution across a molecule's surface. These maps are valuable for predicting the reactive sites for electrophilic and nucleophilic attacks. asrjetsjournal.org In an MEP map, different colors represent different electrostatic potential values:

Red: Indicates regions of high electron density and negative electrostatic potential, typically associated with lone pairs on electronegative atoms like oxygen and nitrogen. These are sites susceptible to electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential, usually around hydrogen atoms. These are sites susceptible to nucleophilic attack.

Green: Represents areas of neutral potential.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen atom of the carbaldehyde group and the pyridine-like nitrogen atom of the pyrazole ring. Conversely, positive potential (blue) would be concentrated around the hydrogen atoms. asrjetsjournal.org

Spectroscopic Property Prediction

Computational methods can also predict various spectroscopic properties, which aids in the characterization and identification of synthesized compounds. By calculating properties like vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts, a theoretical spectrum can be generated and compared against experimental data. asrjetsjournal.org

For pyrazole-carbaldehyde derivatives, DFT calculations can be used to compute the theoretical vibrational spectrum. This helps in assigning the various vibrational modes observed in experimental FT-IR spectra. asrjetsjournal.org Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate 1H and 13C NMR chemical shifts. asrjetsjournal.org These predicted shifts are instrumental in confirming the molecular structure of newly synthesized pyrazole compounds.

Theoretical Prediction of Vibrational Spectra (IR, Raman) for Experimental Comparison

The theoretical prediction of vibrational spectra, such as Infrared (IR) and Raman, is a fundamental application of computational chemistry that aids in the structural elucidation of molecules. For pyrazole derivatives, these predictions are instrumental in assigning the various vibrational modes observed in experimental spectra.

Detailed theoretical vibrational analyses of pyrazole derivatives are typically performed using Density Functional Theory (DFT) calculations. A common approach involves geometry optimization of the molecule's ground state, followed by frequency calculations at the same level of theory. The B3LYP functional with a 6-311++G(d,p) basis set is a widely used combination for such calculations, providing a good balance between accuracy and computational cost.

The output of these calculations is a set of vibrational frequencies and their corresponding intensities for both IR and Raman spectra. These computed spectra can then be compared with experimental data. It is important to note that calculated vibrational frequencies are often scaled by an empirical factor to correct for anharmonicity and the limitations of the theoretical model, thereby improving the agreement with experimental values.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Spectrum |

| C-H stretching (pyrazole ring) | 3100-3200 | IR, Raman |

| C-H stretching (butan-2-yl) | 2850-3000 | IR, Raman |

| C=O stretching (carbaldehyde) | 1680-1720 | IR, Raman |

| C=N stretching (pyrazole ring) | 1500-1600 | IR, Raman |

| C-N stretching (pyrazole ring) | 1300-1400 | IR, Raman |

| Ring deformation | 800-1200 | IR, Raman |

This table is illustrative and based on general vibrational frequencies for similar compounds.

Computational NMR Chemical Shift Calculation for Structural Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Computational NMR chemical shift calculations have become an indispensable tool for the validation of proposed structures, especially for complex molecules or where isomers are possible. For N-substituted pyrazoles, computational methods can definitively establish the position of the substituent on the pyrazole ring. sci-hub.st

The process of computational NMR chemical shift prediction typically involves the following steps:

Conformational Search: Identifying the low-energy conformers of the molecule.

Geometry Optimization: Optimizing the geometry of each conformer using a suitable level of theory, such as DFT.

NMR Calculation: Calculating the magnetic shielding tensors for each atom in the optimized structures. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose.

Chemical Shift Prediction: Referencing the calculated shielding tensors to a standard (e.g., tetramethylsilane) to obtain the chemical shifts.

Boltzmann Averaging: Averaging the chemical shifts of the different conformers based on their calculated relative energies to obtain the final predicted spectrum.

These predicted ¹H and ¹³C NMR chemical shifts can then be compared with experimental data to confirm the molecular structure. Discrepancies between the calculated and experimental values can indicate an incorrect structural assignment or the presence of specific solvent effects not accounted for in the calculation. While specific calculations for this compound were not found, the methodology is directly applicable.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C (pyrazole, C3) | ~135 | ~8.0 |

| C (pyrazole, C4) | ~110 | - |

| C (pyrazole, C5) | ~140 | ~8.2 |

| C (carbaldehyde, C=O) | ~185 | ~9.8 |

| C (butan-2-yl, CH) | ~60 | ~4.5 |

| C (butan-2-yl, CH₂) | ~30 | ~1.8 |

| C (butan-2-yl, CH₃) | ~20 | ~1.2 |

| C (butan-2-yl, CH₃') | ~10 | ~0.9 |

This table presents hypothetical chemical shift values for illustrative purposes.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are computational techniques used to predict the interaction of a small molecule (ligand) with a macromolecule, typically a protein. These methods are fundamental in drug discovery and development for identifying potential drug candidates and understanding their mechanism of action.

Ligand-Protein Interaction Analysis (e.g., Enzyme Active Sites)

Molecular docking is employed to predict the preferred orientation of a ligand when bound to a protein target. This allows for the detailed analysis of the interactions between the ligand and the amino acid residues in the protein's active site. For pyrazole derivatives, which are known to be present in many biologically active compounds, docking studies can reveal key interactions that contribute to their activity. researchgate.netorientjchem.org

The process involves:

Preparation of the Protein and Ligand: This includes adding hydrogen atoms, assigning charges, and defining the binding site on the protein.

Docking Simulation: Using software like AutoDock, the ligand is placed in various positions and orientations within the binding site, and a scoring function is used to estimate the binding affinity for each pose. ijpbs.com

Analysis of Interactions: The best-scoring poses are analyzed to identify specific interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the protein.

For this compound, the pyrazole ring can act as a hydrogen bond acceptor, while the carbaldehyde group can also participate in hydrogen bonding. The butan-2-yl group can engage in hydrophobic interactions.

| Interaction Type | Potential Interacting Groups on the Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Pyrazole nitrogen, Carbaldehyde oxygen | Serine, Threonine, Tyrosine, Aspartate, Glutamate |

| Hydrophobic Interactions | Butan-2-yl group, Pyrazole ring | Leucine, Isoleucine, Valine, Phenylalanine |

| π-π Stacking | Pyrazole ring | Phenylalanine, Tyrosine, Tryptophan |

This table illustrates the potential types of interactions for the compound.

Prediction of Binding Affinity and Molecular Recognition Mechanisms

Beyond identifying binding modes, computational methods can also predict the binding affinity of a ligand to a protein. This is often expressed as a binding energy or an inhibition constant (Ki). Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy of a ligand-protein complex obtained from docking or molecular dynamics simulations. mdpi.com

The predicted binding affinity is a crucial parameter in virtual screening and lead optimization, as it helps in prioritizing compounds for experimental testing. For pyrazole-based inhibitors, computational studies have shown that modifications to the substituents on the pyrazole ring can significantly impact binding affinity. nih.govnih.gov

The molecular recognition mechanism is elucidated by a combination of docking and binding affinity predictions. This involves understanding how the specific chemical features of the ligand are recognized by the protein's active site to form a stable complex. For this compound, the combination of its hydrogen bonding capacity and hydrophobic character would dictate its molecular recognition by a target protein.

| Parameter | Illustrative Predicted Value |

| Binding Energy (kcal/mol) | -5 to -10 |

| Inhibition Constant (Ki) (µM) | 1 to 100 |

This table provides a hypothetical range of binding affinity values for a pyrazole derivative.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Synthon in Pharmaceutical Development

The pyrazole (B372694) nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its wide range of pharmacological activities. 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde serves as a key synthon—a molecular fragment used to build larger molecules—in the development of new pharmaceutical agents. Its aldehyde functionality is a versatile handle for constructing more complex molecular architectures through various organic reactions.

Precursor for Novel Pyrazole-Containing Pharmacophores

Pharmacophores are the essential molecular features responsible for a drug's biological activity. Pyrazole-4-carbaldehyde derivatives are instrumental in synthesizing a diverse array of fused heterocyclic systems and other complex structures that exhibit significant therapeutic potential. researchgate.net The aldehyde group can readily undergo condensation reactions, multicomponent reactions, and cyclizations to form new rings fused to the pyrazole core.

Derivatives of pyrazole-4-carbaldehyde have been used to synthesize compounds with a broad spectrum of biological activities, including:

Anti-inflammatory researchgate.net

Anticancer researchgate.net

Antibacterial ekb.eg

Antiviral researchgate.net

Antiparasitic researchgate.net

The butan-2-yl group on the pyrazole nitrogen of this compound can influence the resulting pharmacophore's lipophilicity and steric profile, which may enhance binding to biological targets and improve pharmacokinetic properties.

Intermediate in the Synthesis of Complex Drug Candidates

The synthesis of complex drug molecules often involves a multi-step process where key intermediates are crucial. Pyrazole-4-carbaldehydes are valuable intermediates because they can be readily converted into a wide range of functional groups and heterocyclic systems. researchgate.net For example, the Vilsmeier-Haack reaction is a common method for synthesizing pyrazole-4-carbaldehydes, which then serve as starting materials for more elaborate structures. ekb.eg

The aldehyde functional group of this compound allows for its participation in various synthetic transformations to build potential drug candidates.

| Reaction Type | Potential Product Class |

| Condensation | Chalcones, Schiff bases, Fused heterocycles |

| Reductive Amination | Substituted amines |

| Wittig Reaction | Alkenyl-pyrazoles |

| Multicomponent Reactions | Densely functionalized heterocyclic compounds chemimpex.com |

These transformations enable medicinal chemists to generate libraries of novel compounds for high-throughput screening and lead optimization in the drug discovery process.

Contributions to Agrochemical Research

The pyrazole scaffold is not only significant in pharmaceuticals but also plays a crucial role in modern agrochemical research. Many commercially successful pesticides and herbicides are based on the pyrazole chemical structure. researchgate.net

Building Block for Pyrazole-Based Pesticides and Herbicides

This compound serves as a valuable building block for the synthesis of new agrochemicals. Pyrazole derivatives have been successfully developed as fungicides, insecticides, and herbicides. chemimpex.comchemimpex.com For instance, pyrazole amides containing hydrazone substructures have shown notable insecticidal activities. nih.gov

In the field of herbicides, pyrazole derivatives have been designed as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key target for weed control. nih.gov The synthesis of such active ingredients often involves the functionalization of a pyrazole core, for which pyrazole-4-carbaldehydes are ideal starting points. The aldehyde group can be elaborated into more complex side chains required for potent herbicidal activity and crop safety. nih.gov

Development of Functional Materials

Beyond life sciences, pyrazole-containing compounds are finding applications in materials science due to their unique chemical and physical properties. The reactivity of molecules like this compound allows for their incorporation into larger material structures.

Integration into Specialty Polymers and Coatings

1H-Pyrazole-4-carbaldehyde and its derivatives are utilized in the creation of novel materials, including polymers, resins, and advanced coatings. chemimpex.com The aldehyde group is reactive and can participate in polymerization reactions, such as condensation with phenols or amines, to form new polymer backbones.

One example is the creation of a phenol-formaldehyde-pyrazole (PF-PYZ) composite, where the pyrazole moiety is integrated into a resin structure. acs.orgnih.gov Such materials can exhibit enhanced properties, like improved thermal stability or the ability to chelate metal ions, making them useful for applications like water purification. nih.gov The incorporation of the this compound unit into polymers or coatings could impart specific functionalities, leveraging the chemical characteristics of the pyrazole ring.

Utilization in Electronic Devices and Sensors due to Electronic Properties

While specific research on the application of this compound in electronic devices and sensors is still emerging, the broader class of pyrazole derivatives exhibits significant potential in this domain. The electronic properties of the pyrazole ring, such as its aromaticity and the presence of nitrogen heteroatoms, can be fine-tuned through substitution, influencing the material's conductivity, and photophysical characteristics.

The aldehyde functionality of this compound serves as a key handle for chemical modifications, allowing for its integration into larger conjugated systems. These systems are the cornerstone of organic electronic materials used in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electron-donating or -accepting nature of the pyrazole core can be modulated by the butan-2-yl group, potentially leading to materials with tailored charge transport properties.

Furthermore, the nitrogen atoms in the pyrazole ring can act as binding sites for metal ions, making pyrazole-based compounds promising candidates for chemical sensors. The interaction with specific analytes can induce a change in the electronic or photophysical properties of the molecule, such as a shift in fluorescence or a change in conductivity, enabling the detection of the target substance. The specific steric and electronic effects of the butan-2-yl substituent could influence the selectivity and sensitivity of such sensors.

Fabrication of Advanced Materials with Tailored Performance Characteristics

The fabrication of advanced materials with precisely controlled performance characteristics is another promising application for this compound. The versatility of the pyrazole-4-carbaldehyde core allows for its use as a building block in the synthesis of polymers, metal-organic frameworks (MOFs), and other functional materials.

The aldehyde group can participate in a variety of polymerization reactions, leading to the formation of pyrazole-containing polymers. These polymers may exhibit unique thermal, mechanical, and electronic properties depending on the polymer backbone and the nature of the substituents on the pyrazole ring. For instance, the incorporation of the pyrazole moiety can enhance the thermal stability or introduce specific functionalities for post-polymerization modification.

In the field of MOFs, pyrazole derivatives can act as organic linkers, coordinating with metal ions to form highly porous and crystalline structures. The butan-2-yl group on the pyrazole ring of this compound can influence the topology and pore environment of the resulting MOF. Such materials have potential applications in gas storage, catalysis, and separation processes, where the performance is dictated by the precise arrangement of the organic and inorganic components.

| Material Class | Potential Fabrication Method | Potential Performance Characteristics |

| Organic Electronic Materials | Integration into conjugated systems via the aldehyde group. | Tailored charge transport properties for OLEDs and OFETs. |

| Chemical Sensors | Functionalization to create analyte binding sites. | High selectivity and sensitivity for specific ions or molecules. |

| Functional Polymers | Polymerization reactions involving the aldehyde group. | Enhanced thermal stability and specific functionalities. |

| Metal-Organic Frameworks (MOFs) | Use as an organic linker in coordination with metal ions. | Controlled porosity and catalytic activity for gas storage and separation. |

Synthesis of Pyrazole-Fused Heterocycles for Diverse Applications

One of the most significant applications of this compound is its role as a precursor in the synthesis of pyrazole-fused heterocycles. These bicyclic and polycyclic systems are of great interest due to their diverse biological activities and material properties. The aldehyde group readily undergoes condensation reactions with various binucleophiles, leading to the formation of a second heterocyclic ring fused to the pyrazole core.

A prominent example is the synthesis of pyrazolo[3,4-b]pyridines . These compounds can be prepared through the reaction of this compound with compounds containing an active methylene (B1212753) group and an amino group, such as β-enaminonitriles or β-enaminoesters. The resulting pyrazolo[3,4-b]pyridine scaffold is a key structural motif in many pharmaceutically active compounds.

Another important class of fused heterocycles accessible from this precursor is pyrazolo[1,5-a]pyrimidines . The synthesis typically involves the reaction of a 5-aminopyrazole derivative, which can be synthesized from this compound, with a 1,3-dicarbonyl compound or its equivalent. Pyrazolo[1,5-a]pyrimidines are known to exhibit a wide range of biological activities, including kinase inhibition.

The diversity of available reagents for the cyclocondensation reaction allows for the creation of a vast library of pyrazole-fused heterocycles with different substitution patterns. The butan-2-yl group at the 1-position of the pyrazole ring in the starting material can influence the solubility, lipophilicity, and ultimately the biological activity or material properties of the final fused-ring system.

| Fused Heterocycle | Key Reactants with this compound derivative | Potential Applications |

| Pyrazolo[3,4-b]pyridines | β-enaminonitriles, β-enaminoesters | Pharmaceuticals |

| Pyrazolo[1,5-a]pyrimidines | 5-aminopyrazole derivative and 1,3-dicarbonyl compounds | Pharmaceuticals, Kinase Inhibitors |

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of pyrazole (B372694) derivatives has evolved significantly, with a growing emphasis on environmentally friendly methods. nih.gov Future research should focus on developing novel and sustainable synthetic pathways to 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde.

Current synthetic strategies often rely on traditional methods that may involve harsh reagents and generate significant waste. acs.org Green chemistry principles offer a roadmap for improvement, including the use of greener solvents, renewable energy sources, and recyclable catalysts. nih.gov Iron-catalyzed multicomponent synthesis, which utilizes biomass-derived alcohols as a primary feedstock, presents a promising sustainable alternative. rsc.org Another innovative approach is the use of catalyst- and acid-free microdroplet reactions in water, which can accelerate pyrazole synthesis while minimizing hazardous waste. acs.org The application of nanocatalysts, such as graphene oxide, also offers a green and effective method for pyrazole synthesis with high yields and easy catalyst recycling. ajgreenchem.com

Table 1: Comparison of Potential Sustainable Synthetic Approaches

| Approach | Key Features | Potential Advantages for this compound Synthesis |

| Iron Catalysis | Utilizes an earth-abundant and non-toxic metal catalyst. rsc.org | Reduced environmental impact and cost compared to noble metal catalysts. |

| Microdroplet Reactions | Catalyst- and acid-free reactions in water microdroplets. acs.org | Fast, efficient, and minimizes the use of hazardous reagents and solvents. |

| Nanocatalysis | Employs catalysts with high surface area and reactivity. ajgreenchem.comtaylorfrancis.com | High yields, mild reaction conditions, and potential for catalyst recycling. |

| Aqueous Methods | Utilizes water as a green solvent. | Environmentally benign, safe, and cost-effective. |

Exploration of Underutilized Reactivity Profiles of the Carbaldehyde Moiety

The carbaldehyde group at the 4-position of the pyrazole ring is a versatile functional handle for a wide range of chemical transformations. While standard reactions of aldehydes are known, there is significant scope to explore underutilized reactivity profiles.

Electrophilic substitution reactions preferentially occur at the 4-position of the pyrazole ring. researchgate.netmdpi.com The Vilsmeier-Haack reaction is a common method for introducing the formyl group at this position. researchgate.netumich.eduresearchgate.net The reactivity of this aldehyde can be further exploited in various condensation reactions. ekb.eg Future research could investigate novel multicomponent reactions involving the carbaldehyde group to construct complex molecular architectures. mdpi.com Additionally, exploring its participation in cycloaddition reactions or its use as a directing group in C-H activation reactions on the pyrazole ring could unveil new synthetic possibilities.

Advanced Spectroscopic Characterization Techniques for Dynamic Studies

Comprehensive characterization is crucial for understanding the structure and behavior of this compound. While standard techniques like NMR, IR, and mass spectrometry provide essential structural information, advanced spectroscopic methods can offer deeper insights into its dynamic properties. ijtsrd.comderpharmachemica.comnih.gov

Future studies could employ techniques such as variable-temperature NMR to investigate conformational dynamics and rotational barriers associated with the butan-2-yl group and the carbaldehyde moiety. Two-dimensional NMR techniques, including 1H-¹⁵N HMBC, can provide detailed information about the electronic environment of the nitrogen atoms in the pyrazole ring. mdpi.com Furthermore, time-resolved spectroscopic techniques could be used to study the excited-state dynamics of the molecule, which is particularly relevant for exploring its potential photophysical properties. researchgate.net

Multiscale Computational Modeling of Pyrazole Systems and Their Interactions

Computational chemistry has become an indispensable tool for understanding the structure, properties, and reactivity of molecules. eurasianjournals.comeurasianjournals.com For this compound, multiscale computational modeling can provide valuable insights that complement experimental studies.

Density Functional Theory (DFT) calculations can be employed to predict its electronic structure, molecular orbitals, and spectroscopic properties. researchgate.netresearchgate.net Molecular dynamics (MD) simulations can be used to explore the conformational landscape and dynamic behavior of the molecule in different environments. nih.govresearchgate.net These computational approaches can also be used to model its interactions with other molecules, which is crucial for predicting its behavior in supramolecular assemblies or its potential as a ligand for metal complexes. nih.gov Such studies can accelerate the design of new materials and functional systems based on this pyrazole derivative. eurasianjournals.com

Integration into Supramolecular Chemistry and Nanomaterials Science

The unique structural features of pyrazoles, including their ability to act as both hydrogen bond donors and acceptors, make them excellent building blocks for supramolecular chemistry. researchgate.netcsic.esnih.gov The presence of the butan-2-yl group and the carbaldehyde moiety in this compound offers opportunities for directed self-assembly into complex architectures. mdpi.com

Future research should explore the formation of supramolecular motifs such as dimers, trimers, and catemers through hydrogen bonding interactions involving the pyrazole N-H (if present in a tautomeric form) and the carbaldehyde oxygen. researchgate.net The integration of this molecule into metal-organic frameworks (MOFs) or coordination polymers could lead to materials with interesting catalytic, sensing, or gas storage properties. Furthermore, the incorporation of this pyrazole derivative into nanomaterials, such as nanoparticles or dendrimers, could lead to new functional materials with applications in various fields. nih.gov

Q & A

Q. What are the established synthetic routes for 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?

The compound is typically synthesized via the Vilsmeier-Haack reaction , where a pyrazole precursor undergoes formylation using dimethylformamide (DMF) and phosphoryl chloride (POCl₃). For example, analogous pyrazole-4-carbaldehydes are prepared by reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-ones with Vilsmeier reagent under reflux conditions . Key factors affecting yield include stoichiometric ratios of DMF/POCl₃, reaction temperature (optimized at 80–100°C), and post-reaction quenching protocols to isolate the aldehyde functionality.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

X-ray crystallography (using programs like SHELXL and visualization tools like ORTEP-3 ) is essential for unambiguous structural confirmation. Complementary methods include:

Q. How can researchers design antimicrobial activity assays for pyrazole-4-carbaldehyde derivatives?

Standard protocols involve:

- Broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (e.g., E. coli, P. aeruginosa) strains .

- Comparative analysis against reference antibiotics (e.g., ampicillin, streptomycin) to evaluate potency .

- Structural modifications (e.g., halogenation at the aryl group) to enhance activity, as seen in derivatives like 1-(4-chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for structurally similar pyrazole-4-carbaldehydes?

Discrepancies often arise from variations in bacterial strain resistance profiles or substituent electronic effects. For instance, halogenated derivatives show enhanced activity against P. aeruginosa but reduced efficacy against S. aureus compared to methyl/methoxy analogs . Mitigation strategies include:

Q. How can regioselectivity challenges during pyrazole formylation be addressed to minimize byproducts?

Regioselective formylation at the 4-position is achieved using Duff reaction conditions (hexamethylenetetramine in trifluoroacetic acid), which direct electrophilic substitution away from sterically hindered positions. For example, 1-phenyl-1H-pyrazole-4-carbaldehyde was synthesized with 83% yield under Duff conditions, avoiding competing formylation at the 3-position .

Q. What crystallographic software and refinement protocols are recommended for resolving disorder in pyrazole-4-carbaldehyde structures?

- SHELXL : Employed for high-resolution refinement, particularly for handling twinned data or anisotropic displacement parameters .

- SHELXPRO : Used to interface with macromolecular crystallography pipelines for hydrogen-bonding network analysis .

- ORTEP-3 : Generates publication-quality thermal ellipsoid diagrams to visualize molecular packing .

Q. How can structure-activity relationship (SAR) studies optimize pyrazole-4-carbaldehydes for targeted therapeutic applications?

Key SAR insights include:

- Electron-withdrawing groups (e.g., Cl, F) at the aryl ring enhance antibacterial activity by increasing electrophilicity at the aldehyde group .

- Bulkier substituents (e.g., butan-2-yl) may improve lipid solubility, enhancing bioavailability but potentially reducing target binding affinity.

- Hybrid pharmacophores (e.g., thiophene rings) introduce synergistic effects against multidrug-resistant strains .

Methodological Notes

- Synthesis Optimization : Always monitor reaction progress via TLC and adjust POCl₃ stoichiometry to prevent over-formylation .

- Crystallography : Use high-resolution data (≤1.0 Å) for SHELXL refinement to resolve positional disorder common in flexible aldehyde moieties .

- Biological Assays : Include positive/negative controls and triplicate measurements to ensure reproducibility in MIC determinations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.